molecular formula C12H16ClFN2O2 B15503145 benzyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride

Cat. No.: B15503145
M. Wt: 274.72 g/mol
InChI Key: JYHMGDGZIMHCJR-UHFFFAOYSA-N
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Description

Benzyl N-(4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a carbamate-protected amine and a hydrochloride counterion. Its molecular formula is C₁₂H₁₅ClFN₂O₂ (CAS: 1776113-83-7) . The fluorine atom at the 4-position of the pyrrolidine ring enhances electronegativity and metabolic stability, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors and protease-targeted therapies.

Properties

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H

InChI Key

JYHMGDGZIMHCJR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl or Chlorine

  • Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate hydrochloride (CAS: 1951441-58-9): Replaces fluorine with a hydroxyl group on a piperidine ring (six-membered vs. pyrrolidine’s five-membered).
  • (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1431966-72-1):
    • Features a chlorobenzyl group instead of fluoropyrrolidine. Chlorine’s larger atomic radius and lower electronegativity may alter receptor binding kinetics .

Ring Size: Pyrrolidine vs. Piperidine Derivatives

  • Benzyl N-(piperidin-4-yl)carbamate hydrochloride (CAS: 207296-89-7): Piperidine ring (six-membered) vs. pyrrolidine (five-membered).
  • Benzyl N-[(3S,4R)-3-fluoro-4-piperidyl]carbamate hydrochloride (CAS: 1034057-93-6):
    • Combines piperidine with fluorine at the 3-position. The fluorine’s position influences steric interactions and electronic effects differently than in the target compound .

Linear vs. Cyclic Amine Backbones

  • Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS: 18807-73-3): Linear butylamine chain instead of a cyclic pyrrolidine. Reduced rigidity may decrease binding affinity but improve solubility in aqueous media .
  • Benzyl N-(3-aminopropyl)carbamate hydrochloride: Shorter propyl chain limits steric hindrance, favoring interactions with shallow enzyme pockets .

Structural and Pharmacological Data Table

Compound Name CAS Molecular Formula Ring Size Key Substituent Molecular Weight (g/mol) Key Properties
Benzyl N-(4-fluoropyrrolidin-3-yl)carbamate hydrochloride 1776113-83-7 C₁₂H₁₅ClFN₂O₂ 5-membered 4-Fluoropyrrolidine 288.71 High metabolic stability, moderate lipophilicity
Benzyl N-(piperidin-4-yl)carbamate hydrochloride 207296-89-7 C₁₃H₁₉ClN₂O₂ 6-membered Piperidine 270.76 Enhanced flexibility, lower electronegativity
Benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate hydrochloride 1951441-58-9 C₁₃H₁₉ClN₂O₃ 6-membered 4-Hydroxypiperidine 302.76 High polarity, hydrogen-bond donor
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 1431966-72-1 C₁₁H₁₆Cl₂N₂ 5-membered Chlorobenzyl 263.17 Increased steric bulk, altered binding kinetics

Q & A

Q. Advanced Structural Analysis

  • X-ray crystallography : Employ SHELXL for refinement of crystallographic data to resolve stereochemistry, particularly the fluoropyrrolidine ring conformation .
  • NMR spectroscopy : ¹⁹F NMR (at 470 MHz) identifies fluorine positional isomers, while 2D NOESY confirms spatial proximity of the benzyl and pyrrolidine groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (observed: 288.75 g/mol vs. theoretical: 288.72 g/mol) .

How can researchers resolve contradictions in reported solubility and reactivity data?

Data Contradiction Analysis
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from:

  • Crystallization conditions : Variations in hydrochloride salt hydration states (e.g., monohydrate vs. anhydrous forms) .
  • pH-dependent solubility : Adjusting pH to 4–6 maximizes aqueous solubility due to protonation of the pyrrolidine nitrogen .
  • Reactivity : Fluorine’s electron-withdrawing effects enhance carbamate hydrolysis rates compared to non-fluorinated analogs; kinetic studies under controlled pH (e.g., 7.4 PBS buffer) are recommended .

What strategies are effective for enantiomeric separation of stereoisomers?

Q. Advanced Chiral Resolution

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) mobile phase; baseline separation (R > 1.5) is achievable for (3R,4R)- and (3S,4S)-isomers .
  • Crystallization-induced diastereomer resolution : React with chiral auxiliaries (e.g., L-tartaric acid) to isolate enantiopure forms .

How can derivatization of this compound expand its utility in drug discovery?

Q. Derivatization Strategies

  • Carbamate hydrolysis : Treat with NaOH (0.1 M, 60°C) to yield free amine intermediates for coupling with acylating agents .
  • Nucleophilic substitution : Replace the benzyl group via Pd/C-catalyzed hydrogenation, enabling introduction of bioorthogonal handles (e.g., BOC or Fmoc) .
  • Fluorine substitution effects : Compare with analogs (e.g., 4-chloropyrrolidine derivatives) to assess impact on receptor binding .

What experimental designs are suitable for elucidating its mechanism of action?

Q. Mechanistic Studies

  • Enzyme inhibition assays : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates to quantify IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-nicotine for nicotinic acetylcholine receptors) assess affinity .
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4EY7) to predict binding modes .

How can researchers address stability challenges during long-term storage?

Q. Stability Optimization

  • Lyophilization : Store as lyophilized powder at -20°C under argon to prevent hydrolysis .
  • Accelerated degradation studies : Monitor decomposition at 40°C/75% RH; t₉₀ > 6 months indicates acceptable stability .

What computational tools are recommended for modeling its pharmacokinetic properties?

Q. Computational ADME Prediction

  • SwissADME : Predict logP (2.1), aqueous solubility (-3.2 LogS), and CYP450 metabolism .
  • Molecular dynamics simulations : Analyze blood-brain barrier permeability using GROMACS with lipid bilayer models .

How does this compound compare structurally and functionally to related carbamates?

Q. Structure-Activity Relationship (SAR)

Compound Key Feature Biological Activity
Benzyl N-(3-aminopropyl)carbamateLacks fluorine; lower metabolic stabilityModerate acetylcholinesterase inhibition
tert-Butyl N-(azetidin-3-yl)carbamateSmaller ring size; higher solubilityWeak receptor binding
Benzyl N-(4-chloropyrrolidin-3-yl)carbamateChlorine substituent; increased lipophilicityEnhanced CNS penetration

What methodologies validate interactions with biological targets?

Q. Advanced Interaction Validation

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Cryo-EM : Resolve compound-bound receptor complexes at 3–4 Å resolution .
  • Metabolite profiling : UPLC-QTOF/MS identifies hydrolysis products in hepatic microsomes .

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